

PHPS1 Sodium: A Technical Guide to its Role in Modulating Immune Responses

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Compound of Interest

Compound Name: PHPS1 sodium

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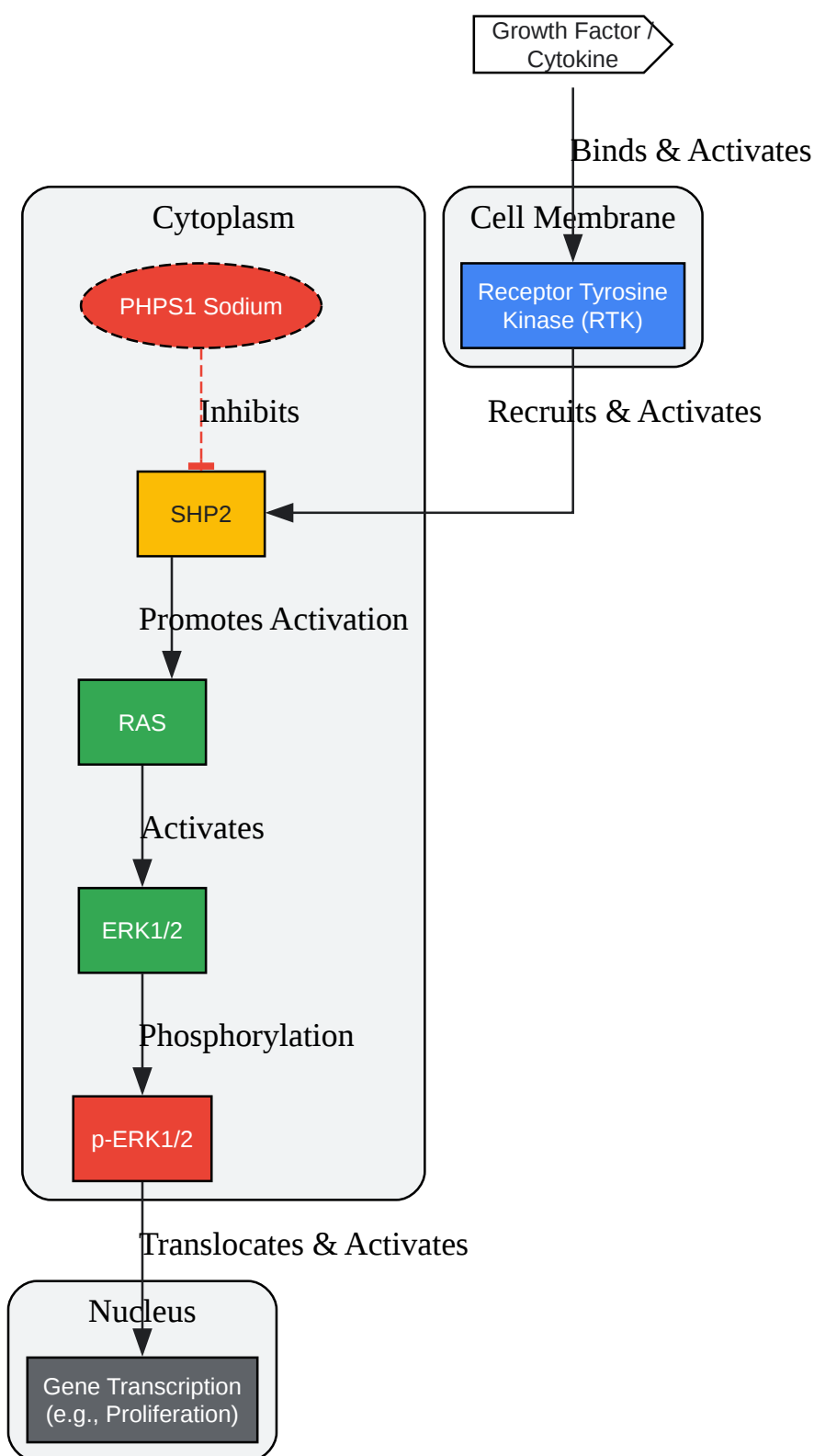
Executive Summary

Protein Tyrosine Phosphatase, Non-Receptor Type 11 (PTPN11), commonly known as SHP2, is a critical intracellular signaling molecule that plays a pivotal role in regulating a diverse array of cellular processes, including proliferation, survival, and differentiation. As a positive regulator in growth factor and cytokine signaling, SHP2 has emerged as a significant target in various pathologies, particularly in oncology and inflammatory diseases. PHPS1 (phenylhydrazono pyrazolone sulfonate 1) sodium is a potent, cell-permeable, and selective small-molecule inhibitor of SHP2's catalytic activity. This document provides an in-depth technical overview of PHPS1's mechanism of action and its demonstrated role in modulating immune responses, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Mechanism of Action: Inhibition of the SHP2-RAS-ERK Pathway

PHPS1 functions as a competitive inhibitor, targeting the catalytic site of the SHP2 protein. SHP2 is a key node linking receptor tyrosine kinases (RTKs) to the downstream RAS-ERK (MAPK) signaling cascade.^{[1][2]} Upon activation by stimuli such as growth factors or oxidized low-density lipoprotein (oxLDL), SHP2 is recruited to phosphorylated receptors or adaptor proteins.^{[3][4]} It then dephosphorylates specific substrates, an action that paradoxically promotes the sustained activation of the RAS-ERK pathway.^{[1][4]} By inhibiting SHP2's

phosphatase activity, PHPS1 effectively blocks this signal transmission, leading to a reduction in ERK1/2 phosphorylation and the suppression of downstream cellular events like proliferation.^[2]^[3]



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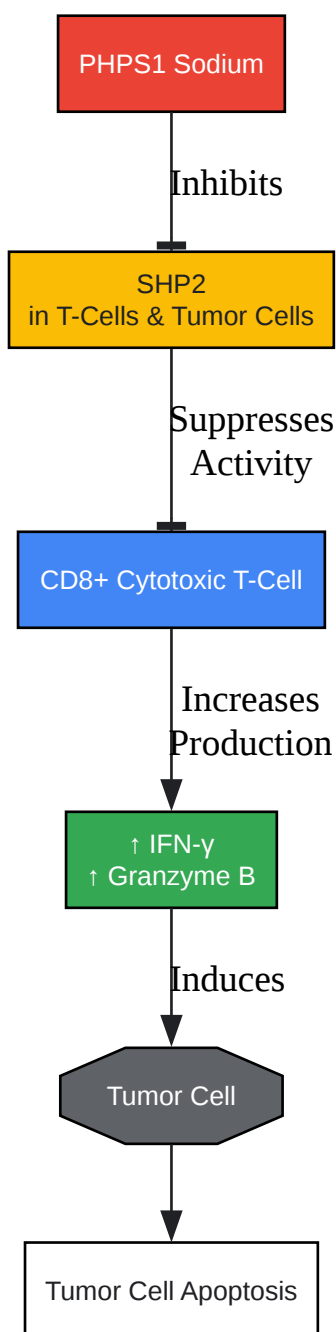
Figure 1: PHPS1 Inhibition of the SHP2-Mediated ERK Signaling Pathway.

Modulation of Immune Responses

PHPS1-mediated inhibition of SHP2 has significant consequences for the immune system, particularly in the context of anti-tumor immunity and inflammation.

Enhancement of Anti-Tumor Immunity

SHP2 is recognized for its dual role in promoting tumor growth and inactivating T-cell responses. Pharmacological inhibition of SHP2 with PHPS1 has been shown to augment CD8+ cytotoxic T-cell mediated anti-tumor immunity.^[4] In a CT-26 colon cancer xenograft model, treatment with PHPS1 led to a marked increase in the production of key cytotoxic molecules, interferon-gamma (IFN- γ) and granzyme B (GZMB), within the tumor microenvironment.^[4] This corresponds with a significant increase in the population of active CD8+IFN- γ + and CD8+GZMB+ T-cells in the tumor, indicating that SHP2 inhibition can reinvigorate a stalled anti-tumor immune response.^[4]



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Figure 2: Logical flow of PHPS1 enhancing anti-tumor immune response.

Attenuation of Inflammatory Responses

SHP2 is also implicated in mediating inflammatory signaling. For instance, it regulates the acute pulmonary inflammation induced by cigarette smoke through the ERK1/2 pathway.[3] Studies have shown that PHPS1 significantly inhibits this ERK1/2 activation, thereby

attenuating the inflammatory response in mouse lungs.[3] Furthermore, in the context of atherosclerosis, a chronic inflammatory disease, PHPS1 has demonstrated an atheroprotective effect by inhibiting the proliferation of vascular smooth muscle cells (VSMCs), a key event in plaque formation.[3] This inhibition is achieved by blocking oxLDL-induced SHP2 and ERK phosphorylation.[3]

Quantitative Data Presentation

The following tables summarize the key quantitative findings from preclinical studies of PHPS1.

Table 1: Inhibitory Activity and Selectivity of PHPS1

Target	Parameter	Value (μM)	Selectivity vs. SHP2	Reference
Shp2	Ki	0.73	-	[1][5]
Shp1	Ki	10.7	15-fold	[1][5]

| PTP1B | Ki | 5.8 | 8-fold |[1][5] |

Table 2: In Vitro Cellular Effects of PHPS1

Cell Type	Model / Stimulus	PHPS1 Conc.	Effect	Reference
Vascular Smooth Muscle Cells (VSMCs)	oxLDL (100 μg/mL)	10 μM	Blocked SHP2 and ERK phosphorylation; Inhibited proliferation	[3]
HT-29 Human Tumor Cells	Cell Proliferation	30 μM	74% reduction in cell number after 6 days	[5]
Various Tumor Cell Lines	Anchorage-Independent Growth	Not specified	Efficiently inhibited growth	[2]

| MDCK Epithelial Cells | HGF/SF-induced signaling | 5-20 μ M | Dose-dependent inhibition of sustained Erk1/2 phosphorylation |[2][5] |

Table 3: In Vivo Effects of PHPS1 on Immune & Inflammatory Markers

Model	Treatment	Outcome Measure	Result	Reference
CT-26 Tumor Xenograft	PHPS1	Tumor Cytokines	Markedly increased IFN- γ and GZMB levels	[4]
CT-26 Tumor Xenograft	PHPS1	Tumor Infiltrating Lymphocytes	Augmented number of CD8+IFN- γ + and CD8+GZMB+ cells	[4]
Ldlr-/- Atherosclerosis	3 mg/kg PHPS1 (i.p.)	Atherosclerotic Plaques	Decreased number and size of plaques	[3][5]

| Ldlr-/- Atherosclerosis | 3 mg/kg PHPS1 (i.p.) | Plaque Composition | Significant decrease in VSMC number in lesions |[3] |

Detailed Experimental Protocols

Western Blot for Phosphorylated Proteins

This protocol was used to determine the phosphorylation status of SHP2 and ERK in Vascular Smooth Muscle Cells (VSMCs).[3]

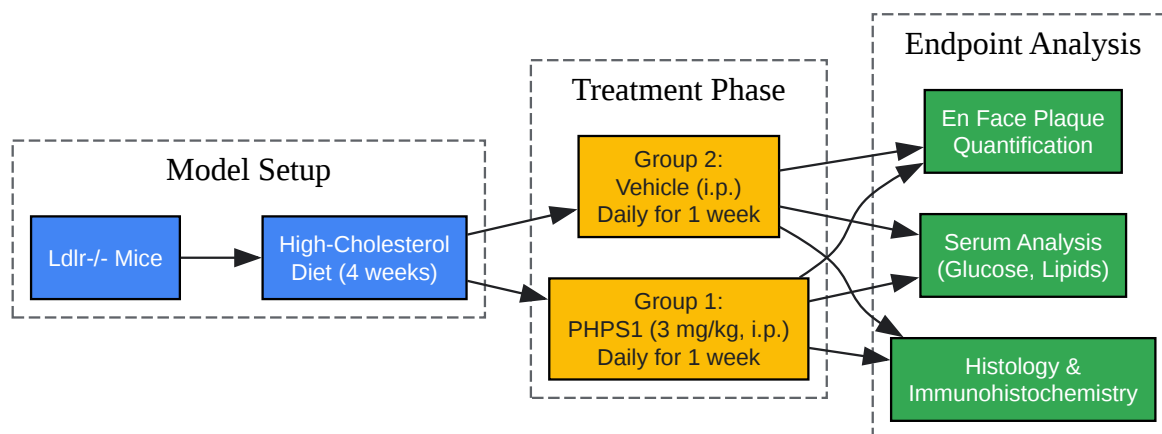
- Cell Treatment: VSMCs were pre-treated with 10 μ M PHPS1 or DMSO (vehicle control) for 30 minutes. Subsequently, cells were stimulated with 100 μ g/mL oxidized LDL (oxLDL) for 10 minutes to induce phosphorylation.
- Lysis: Cells were lysed in a buffer containing protease and phosphatase inhibitor cocktails.

- **Protein Quantification:** Total protein content in the lysates was determined using the bicinchoninic acid (BCA) assay to ensure equal loading.
- **Electrophoresis:** Equal amounts of protein were denatured and separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
- **Transfer:** Proteins were transferred from the gel to a polyvinylidene fluoride (PVDF) membrane.
- **Probing:** The membrane was blocked and then probed with primary monoclonal antibodies specific for total SHP2, phosphorylated SHP2, total ERK1/2, and phosphorylated ERK1/2.
- **Detection:** After incubation with appropriate secondary antibodies, protein bands were visualized, and relative quantification was performed by comparing band density levels.

In Vivo Atherosclerosis Mouse Model

This protocol was used to evaluate the atheroprotective effects of PHPS1.[3]

- **Animal Model:** LDL receptor-deficient (Ldlr^{-/-}) mice were used.
- **Diet:** Mice were fed a high-cholesterol diet for 4 weeks to induce atherosclerosis.
- **Treatment:** Following the initial diet period, mice were administered either PHPS1 (3 mg/kg, intraperitoneal injection) or a vehicle control daily for the final week of the study.
- **Analysis:**
 - **Systemic Metrics:** Body weight, serum glucose, and lipid levels were determined.
 - **Plaque Quantification:** The aorta was dissected for en face analysis to measure the total area of atherosclerotic plaques.
 - **Plaque Composition:** Histological analysis using Movat staining and immunohistochemistry was performed on aortic sections to measure the number of VSMCs and other cellular components within the lesions.



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Figure 3: Experimental workflow for the in vivo atherosclerosis study.

Conclusion

PHPS1 sodium is a valuable chemical probe for elucidating the complex roles of SHP2 in cellular signaling. As a selective SHP2 inhibitor, it has been instrumental in demonstrating that targeting this phosphatase can modulate critical immune and inflammatory pathways. Key findings highlight its ability to enhance anti-tumor immunity by increasing the activity of cytotoxic T-cells and to attenuate pathological inflammation by suppressing the SHP2-ERK axis. The quantitative data and established protocols provide a solid foundation for researchers and drug developers interested in exploring SHP2 as a therapeutic target for cancer immunotherapy and chronic inflammatory diseases.

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